Indan
Overview
Description
Indan, also known as 2,3-dihydro-1H-indene, is an organic compound with the formula C₉H₁₀. It is a colorless liquid hydrocarbon that is a petrochemical and a bicyclic compound. This compound occurs naturally at a level of about 0.1% in coal tar and is usually produced by the hydrogenation of indene . It is a versatile compound with various applications in the chemical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indan can be synthesized through several methods, including:
Hydrogenation of Indene: This is the most common method where indene is hydrogenated in the presence of a catalyst such as palladium on carbon.
Cyclization of 1-Phenyl-1,3-butadiene: This method involves the cyclization of 1-phenyl-1,3-butadiene under acidic conditions to form this compound.
Industrial Production Methods: Industrially, this compound is produced by the hydrogenation of indene, which is derived from coal tar. The process involves the following steps:
Extraction of Indene: Indene is extracted from coal tar.
Hydrogenation: Indene is hydrogenated in the presence of a catalyst such as palladium on carbon to produce this compound.
Chemical Reactions Analysis
Indan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indanone and other derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: this compound can be reduced to form indane derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo substitution reactions, such as halogenation, nitration, and sulfonation. Common reagents include halogens, nitric acid, and sulfuric acid.
Major Products Formed:
Indanone: Formed through oxidation.
Indane Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Indan has a wide range of applications in scientific research, including:
Chemistry: this compound and its derivatives are used as intermediates in the synthesis of various organic compounds.
Industry: this compound is used in the production of fragrances, dyes, and polymers.
Mechanism of Action
The mechanism of action of indan and its derivatives varies depending on the specific compound and its application. For example:
Analgesic and Anti-inflammatory Agents: this compound acid derivatives, such as sulindac and clidanac, exert their effects by inhibiting the cyclooxygenase enzymes, which are involved in the inflammatory process.
Anticancer Agents: Some this compound derivatives exert their effects by inducing apoptosis in cancer cells through various molecular pathways.
Comparison with Similar Compounds
- Tetralin
- Indene
- Indanone
Indan’s unique properties and wide range of applications make it an important compound in both scientific research and industrial processes.
Properties
IUPAC Name |
2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNFLJBBNBOBRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052132 | |
Record name | 2,3-Dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Indan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19450 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
496-11-7, 56573-11-6 | |
Record name | Indane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indane (alkane) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056573116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indene, 2,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9SCX043IG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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